2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile is an organic compound with the molecular formula C12H6Cl2N2 This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a nitrile group, and a vinyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of air-stable and highly active precatalysts, such as PEPPSI-IPr, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 6-(4-Chlorophenyl)-2-hydroxypyridine-3-carbonitrile
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde
Uniqueness
2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitrile groups, along with the vinyl linkage to the chlorophenyl ring, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C14H8Cl2N2 |
---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-5-1-10(2-6-12)3-7-13-8-4-11(9-17)14(16)18-13/h1-8H |
InChI Key |
KYBOUUOOAFNQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=C(C=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.